1,1'-Ethylidenebis[2,3-dichloro-4-methoxy-benzene
Description
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Properties
IUPAC Name |
2,3-dichloro-1-[1-(2,3-dichloro-4-methoxyphenyl)ethyl]-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl4O2/c1-8(9-4-6-11(21-2)15(19)13(9)17)10-5-7-12(22-3)16(20)14(10)18/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAVNVFUBBDCTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)OC)Cl)Cl)C2=C(C(=C(C=C2)OC)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chlorinated Bisphenyl Ethylidene Derivatives: Pharmacophore Profiling & Therapeutic Utility
Executive Summary: The Halogenated Scaffold
Chlorinated bisphenyl ethylidene derivatives (structurally defined as chlorinated 1,1-diphenylethylene analogs) represent a specialized chemical space at the intersection of endocrine modulation, metabolic stability, and lipophilic targeting. While historically associated with environmental persistence (e.g., the DDE metabolite of DDT), modern medicinal chemistry repurposes this rigid, hydrophobic scaffold to design Selective Estrogen Receptor Modulators (SERMs) , antimicrobial agents, and molecular probes.
This guide moves beyond the "pollutant" narrative to analyze the 1,1-diphenylethylene (1,1-DPE) core as a privileged pharmacophore. The strategic incorporation of chlorine atoms—specifically at the para positions or on the ethylidene bridge—exploits the "sigma-hole" effect for halogen bonding, drastically alters metabolic half-life (
Chemical Architecture & Physicochemical Properties[1]
The Structural Core
The central feature is the ethylidene bridge (
The "Chlorine Effect" in Drug Design
Chlorination is not merely a lipophilic booster; it is a functional tool for tuning electronic and steric properties.
| Property | Effect of Chlorination (vs. H) | Mechanistic Impact on Drug Action |
| Lipophilicity (LogP) | Increases by ~0.7 per Cl atom | Enhances membrane permeability and blood-brain barrier (BBB) penetration. |
| Metabolic Stability | Blocks CYP450 oxidation | Para-chlorine blocks the primary site of aromatic hydroxylation, extending |
| Electronic Character | Inductive withdrawal (-I) | Deactivates the phenyl ring, altering |
| Halogen Bonding | Creates | Enables specific directional interactions with backbone carbonyls in receptor pockets. |
Quantitative Data Profile
Data derived from aggregate structure-property relationship (SPR) studies of 1,1-bis(4-chlorophenyl)ethylene analogs.
| Parameter | Value Range | Notes |
| Molecular Weight | 248 - 350 Da | Fragment-based drug design compliant. |
| cLogP | 5.5 - 6.8 | High lipophilicity; requires formulation strategies (e.g., lipid nanoparticles). |
| Topological Polar Surface Area (TPSA) | 0 - 20 | Excellent BBB penetration potential; low oral solubility without polar groups. |
| Rotatable Bonds | 2 | Highly rigid scaffold. |
Synthetic Methodologies
To access these derivatives for biological screening, we prioritize controlled, convergent synthesis over degradative routes.
Protocol A: The McMurry Coupling (Convergent Access)
This is the gold standard for generating the sterically crowded tetrasubstituted or 1,1-disubstituted olefin core.
Mechanism: Titanium-induced reductive coupling of ketones.
Step-by-Step Protocol:
-
Reagent Prep: In a flame-dried flask under Argon, suspend
(2.0 equiv) in anhydrous THF. -
Reduction: Cool to 0°C. Slowly add Zn powder (4.0 equiv). Reflux for 2 hours to generate the active Low-Valent Titanium (LVT) species (black slurry).
-
Coupling: Dissolve 4,4'-dichlorobenzophenone (1.0 equiv) in THF. Add dropwise to the LVT slurry.
-
Note: For ethylidene derivatives, co-add the corresponding ketone or aldehyde component if creating asymmetric analogs. For simple 1,1-DPE, a Wittig approach (Protocol B) is often preferred.
-
-
Reflux: Heat at reflux for 12–24 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Cool to RT. Pour into 10% aqueous
. Extract with DCM. -
Purification: Silica gel chromatography.
Protocol B: Grignard Addition / Dehydration (Sequential Access)
Best for introducing asymmetry (e.g., one chlorophenyl and one fluorophenyl).
-
Grignard Formation: React 1-bromo-4-chlorobenzene with Mg turnings in ether to form 4-chlorophenylmagnesium bromide.
-
Addition: Add 4'-chloroacetophenone dropwise at 0°C. Stir 2h.
-
Workup: Quench with
. Isolate the tertiary alcohol intermediate (1,1-bis(4-chlorophenyl)ethanol). -
Dehydration: Reflux the alcohol in toluene with catalytic p-Toluenesulfonic acid (pTSA) using a Dean-Stark trap to remove water.
-
Yield: Typically >85%.[1]
-
Validation: NMR signal appearance of alkene protons at
5.4 ppm.
-
Mandatory Visualization: Synthesis & SAR Logic
The following diagram illustrates the synthetic pathways and the Structure-Activity Relationship (SAR) logic for optimizing these derivatives.
Figure 1: Synthetic pathways (Solid Lines) and SAR optimization logic (Dashed Lines) for chlorinated bisphenyl ethylidene scaffolds.
Biological Applications & Therapeutic Utility[3]
Selective Estrogen Receptor Modulators (SERMs)
The 1,1-diphenylethylene scaffold is a bioisostere of the stilbene core found in Tamoxifen.
-
Mechanism: The rigid ethylidene group positions the two phenyl rings to mimic the steroidal A and D rings of estradiol.
-
Chlorine Role: The 4-chloro substituents occupy the hydrophobic pockets (Arg394/Glu353 interaction zone) of the Estrogen Receptor (ER
), often increasing binding affinity relative to unsubstituted analogs. -
Critical Modification: To convert the "toxic" DDE-like scaffold into a therapeutic SERM, a basic side chain (e.g., dimethylaminoethoxy) must be appended to one phenyl ring. This side chain protrudes from the receptor, forcing Helix-12 into an antagonist conformation.
Antimicrobial & Antifungal Activity
Recent screenings identify chlorinated diphenyl ethylidenes as potent inhibitors of fungal efflux pumps.
-
Target: Cryptococcus gattii and Staphylococcus aureus.
-
Data: Bisphenyl ethylidene derivatives have shown MIC values in the range of 2–4
g/mL against resistant strains, outperforming standard azoles in specific assays [1].
Toxicology & Safety (The Dual-Edged Sword)
Researchers must distinguish between therapeutic dosing and environmental accumulation .
-
Endocrine Disruption: The unmodified scaffold (DDE) is a known androgen receptor antagonist. In drug development, this "off-target" effect must be screened out early using Luciferase reporter assays.
-
Lipophilicity Warning: High LogP (>6) risks phospholipidosis. Lead optimization should focus on introducing polar groups (morpholine, piperazine) to lower LogP to the 3–5 range.
References
-
PubChem. (2025).[1][2] 1,1-Bis(4-chlorophenyl)ethylene | C14H10Cl2.[2] National Library of Medicine. [Link]
-
Liu, Y., et al. (2026). New Chlorinated Meroterpenoids with Antifungal Activity from the Deep-Sea-Derived Fungus Acremonium sclerotigenum. Marine Drugs. [Link]
-
Zajdel, P., et al. (2025).[3] Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry. [Link]
Sources
- 1. 1,1-Bis(4-chlorophenyl)ethane | C14H12Cl2 | CID 19076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1-Bis(4-chlorophenyl)ethylene | C14H10Cl2 | CID 94775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
2,3-Dichloro-4-Methoxybenzene Derivatives: A Technical Guide to Chemical Synthesis
The following technical guide details the synthetic utility, reactivity, and application of 2,3-dichloro-4-methoxybenzene derivatives. In precise IUPAC nomenclature, the core scaffold is 2,3-dichloroanisole (1-methoxy-2,3-dichlorobenzene), but it is frequently referenced by its substitution pattern in pharmaceutical intermediates to emphasize the accessible C4 position.
Part 1: Executive Summary & Structural Analysis
The 2,3-dichloro-4-methoxybenzene scaffold represents a privileged substructure in medicinal chemistry, most notably as the immediate precursor to the loop diuretic Ethacrynic Acid (Edecrin) and as a growing scaffold in kinase inhibitor design (e.g., MTH1 inhibitors).
Its value lies in the unique electronic and steric environment created by the contiguous halogenation pattern. The 2,3-dichloro motif provides:
-
Metabolic Stability: Blocking of the typically labile C2/C3 positions.
-
Lipophilicity: Enhanced membrane permeability (
modulation). -
Regiocontrol: The methoxy group (strong ortho/para director) combined with the steric bulk of the C3-chlorine forces electrophilic substitution almost exclusively to the C4 position (para to methoxy), enabling high-yield regioselective functionalization.
Core Scaffold Identity
-
Common Name: 2,3-Dichloroanisole
-
CAS Number: 1984-59-4
-
Molecular Formula:
-
Key Reactivity: Electrophilic Aromatic Substitution (
) at C4; Lithiation at C4 (via Directed Ortho Metalation dynamics).
Part 2: Synthesis of the Core Scaffold
While 2,3-dichloroanisole is commercially available, large-scale GMP synthesis typically proceeds from 2,3-dichlorophenol to ensure isomeric purity.
Protocol 1: Methylation of 2,3-Dichlorophenol
This step locks the phenol as a methoxy ether, protecting the oxygen and directing subsequent chemistry.
Reagents: 2,3-Dichlorophenol, Dimethyl sulfate (DMS) or Methyl Iodide (
-
Charge a reactor with 2,3-dichlorophenol (1.0 equiv) and acetone (5-10 vol).
-
Add anhydrous
(1.5 equiv) to form the phenoxide. -
Dose Dimethyl sulfate (1.1 equiv) slowly at 20–25°C to control exotherm.
-
Reflux for 2–4 hours. Monitor by HPLC (Target: <0.5% starting phenol).
-
Workup: Filter inorganic salts, concentrate filtrate, and partition between Ethyl Acetate/Water.
-
Purification: Vacuum distillation.
-
Note: The methoxy group activates the C4 position for the critical acylation step in Ethacrynic acid synthesis.
-
Part 3: Key Transformations & Derivatives
The utility of this scaffold is defined by its divergence into three primary classes of derivatives: Acylophenones (Diuretics), Boronic Acids (Coupling Partners), and Sulfonyl Chlorides (Sulfonamides).
A. The Ethacrynic Acid Pathway (C4-Acylation)
The most historically significant application is the synthesis of Ethacrynic acid.[1] The 2,3-dichloro-4-methoxybenzene scaffold undergoes Friedel-Crafts acylation, followed by demethylation and alkylation.
Mechanism & Regioselectivity
The methoxy group at C1 directs incoming electrophiles ortho (C2, C6) and para (C4).
-
C2: Blocked by Chlorine.
-
C3: Occupied by Chlorine.
-
C6: Sterically accessible but electronically less favored than C4 due to the "buttressing effect" of the C1-OMe and C2-Cl interaction? actually, C4 is less hindered than C2, and electronically favored over C6 in this specific substituted system. The C3-Cl provides steric bulk that might hinder C4 slightly, but the electronic activation from OMe dominates at C4.
-
Result: >90% regioselectivity for C4.
Protocol 2: Synthesis of 2,3-Dichloro-4-methoxybutyrophenone
Precursor to Ethacrynic Acid
Reagents: 2,3-Dichloroanisole, Butyryl Chloride,
-
Cool a suspension of
(1.2 equiv) in DCM to 0°C. -
Add Butyryl chloride (1.1 equiv) dropwise.
-
Add 2,3-Dichloroanisole (1.0 equiv) slowly, maintaining T < 5°C.
-
Stir at room temperature for 4 hours.
-
Quench onto ice/HCl.
-
Isolate: Separate organic layer, wash with brine, dry over
. -
Yield: Typically 85–90%.
-
Next Steps: Demethylation (
or ) yields 2,3-dichloro-4-hydroxybutyrophenone , which is then alkylated with chloroacetic acid and treated with formaldehyde/amine (Mannich reaction) to install the -unsaturated ketone of Ethacrynic acid [1][2].
B. The MTH1 Inhibitor Pathway (C4-Metalation)
Modern drug discovery utilizes this scaffold for Suzuki-Miyaura cross-couplings. The key intermediate is (2,3-dichloro-4-methoxyphenyl)boronic acid .[2]
Protocol 3: Bromination and Borylation
-
Bromination: React 2,3-dichloroanisole with
or NBS. The directing effects send the Bromine to C4, yielding 1-bromo-2,3-dichloro-4-methoxybenzene (CAS 3970-35-2 check isomer? No, usually 4-bromo-2,3-dichloroanisole). -
Lithiation: Treat the aryl bromide with
-BuLi at -78°C in THF. -
Borylation: Quench with Trimethyl borate (
). -
Hydrolysis: Acidic workup yields the boronic acid.
-
Application: This boronic acid is a building block for 2,4-diaminopyrimidine MTH1 inhibitors used in cancer therapy research [3].
-
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the divergence from the core scaffold to key pharmaceutical intermediates.
Caption: Divergent synthesis from the 2,3-dichloroanisole scaffold showing pathways to Ethacrynic Acid (Red), Kinase Inhibitors (Yellow), and Sulfonamides.
Part 5: Quantitative Data & Reactivity Profile
Table 1: Comparative Reactivity of 2,3-Dichloroanisole Positions
| Position | Steric Environment | Electronic Effect (OMe) | Electronic Effect (Cl) | Reactivity Outcome |
| C4 | Moderate (Flanked by H, Cl) | Para (Strong Activation) | Ortho (Deactivation) | Primary Site for |
| C5 | Open | Meta (Deactivation) | Meta (Deactivation) | Unreactive in standard conditions |
| C6 | Moderate (Flanked by H, OMe) | Ortho (Activation) | Meta (Deactivation) | Minor byproduct (<5%) |
Table 2: Key Physical Properties of Derivatives
| Compound | CAS No.[3][4][5][6] | MW ( g/mol ) | Application |
| 2,3-Dichloroanisole | 1984-59-4 | 177.03 | Starting Material |
| 2,3-Dichloro-4-methoxybenzoic acid | 55901-80-9 | 221.04 | Building Block |
| 2,3-Dichloro-4-methoxyaniline | 105630-40-8 | 192.04 | Heterocycle Synthesis |
| Ethacrynic Acid | 58-54-8 | 303.14 | Loop Diuretic API |
Part 6: Safety & Handling
Working with polychlorinated anisoles requires specific safety protocols:
-
Persistence: Chlorinated aromatics can be environmentally persistent. All waste streams must be segregated for high-temperature incineration.
-
Skin Absorption: Anisole derivatives are lipophilic and can penetrate skin. Nitrile gloves (double-gloving recommended) are mandatory.
-
Reagent Hazards:
-
Aluminum Chloride (
): Reacts violently with water; releases HCl gas. Handle under nitrogen. -
Dimethyl Sulfate: Potent alkylating agent (carcinogen). Use concentrated alkali for spill neutralization.
-
Part 7: References
-
Vertex Pharmaceuticals. (2019). Process for the preparation of ethacrynic acid.[1][7][8][9][10] US Patent 10,259,770 B2. Link
-
Zhao, G., et al. (2005).[9] Synthesis and structure-activity relationship of ethacrynic acid analogues on glutathione-s-transferase P1-1 activity inhibition.[9] Bioorganic & Medicinal Chemistry, 13(12), 4056-4062.[9] Link
-
Helleday, T., et al. (2014).[8] Pyrimidine-2,4-diamine derivatives for treatment of cancer.[2] WO Patent 2014/084778 A1. Link
-
Sigma-Aldrich. 2,3-Dichloro-4-methoxybenzoic acid Product Sheet.Link
-
Fluorochem. 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride.[11][12]Link
Sources
- 1. US10259770B2 - Process for the preparation of ethacrynic acid - Google Patents [patents.google.com]
- 2. WO2014084778A1 - Pyrimidine-2,4-diamine derivatives for treatment of cancer - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 3070-67-5,Methyl 3-Methyl-2-methylenebutanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 1108745-07-8,5-[(3,5-Difluorophenyl)(hydroxy)methyl]-2-fluorobenzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, Computational Studies, and Anti-Proliferative Evaluation of Novel Ethacrynic Acid Derivatives Containing Nitrogen Heterocycle, Urea, and Thiourea Moieties as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship of ethacrynic acid analogues on glutathione-s-transferase P1-1 activity inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. Buy 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride | 35509-60-5 [smolecule.com]
An In-Depth Technical Guide to 4,4'-(Ethane-1,1-diyl)bis(2,3-dichloro-1-methoxybenzene) (CAS 397301-41-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-(Ethane-1,1-diyl)bis(2,3-dichloro-1-methoxybenzene), with the CAS number 397301-41-6, is a complex chlorinated aromatic compound. Its molecular structure suggests its potential as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of the available technical and safety information for this compound, designed to equip researchers and drug development professionals with the necessary knowledge for its safe handling and potential application.
Chemical Identity and Physical Properties
| Property | Value | Source |
| CAS Number | 397301-41-6 | Pharmaffiliates[1] |
| Chemical Name | 4,4'-(Ethane-1,1-diyl)bis(2,3-dichloro-1-methoxybenzene) | Pharmaffiliates[1] |
| Molecular Formula | C₁₆H₁₄Cl₄O₂ | Pharmaffiliates[1] |
| Molecular Weight | 380.09 g/mol | Pharmaffiliates[1] |
| Appearance | Solid (presumed) | General chemical knowledge |
| Solubility | Likely soluble in organic solvents | General chemical knowledge |
Chemical Structure:
Caption: Chemical structure of 4,4'-(Ethane-1,1-diyl)bis(2,3-dichloro-1-methoxybenzene).
Hazard Identification and Safety Precautions
Potential Hazards (Inferred):
-
Toxicity: Chlorinated aromatic compounds can be toxic and may pose a risk if ingested, inhaled, or absorbed through the skin. Similar structures are known to be persistent in the environment and can bioaccumulate.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Environmental Hazards: Due to the presence of chlorine, this compound may be harmful to aquatic life.
Recommended Safety Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat and appropriate protective clothing.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
First-Aid Measures
In the absence of a specific SDS, the following general first-aid procedures are recommended in case of exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Seek immediate medical attention.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes, including hydrogen chloride gas and carbon oxides.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Handling, Storage, and Disposal
Handling:
-
Use in a well-ventilated area, preferably a chemical fume hood.
-
Avoid generating dust.
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with skin and eyes.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. This compound may be considered hazardous waste.
Application in Research and Drug Development
While specific applications for 4,4'-(Ethane-1,1-diyl)bis(2,3-dichloro-1-methoxybenzene) are not extensively documented, its structure suggests its primary role as a chemical intermediate. The presence of two substituted benzene rings linked by an ethylidene bridge provides a scaffold for the synthesis of more complex molecules. Notably, it is listed in connection with Aripiprazole, an atypical antipsychotic, suggesting it may be an impurity or a starting material in its synthesis or the synthesis of related compounds.[1]
The dichloro- and methoxy-substituents on the benzene rings offer sites for further chemical modification, making it a potentially versatile building block in medicinal chemistry and materials science.
Toxicological and Ecological Information
Detailed toxicological and ecological data for this specific compound are not available. However, based on the general properties of chlorinated aromatic compounds, the following should be considered:
Toxicology:
-
The toxicity of chlorinated aromatic compounds can vary widely depending on the number and position of chlorine atoms. They can be persistent in biological systems and may have a range of toxic effects.
Ecology:
-
Chlorinated organic compounds are often persistent in the environment and can be toxic to aquatic organisms. They should be handled and disposed of in a manner that prevents environmental release.
Conclusion
4,4'-(Ethane-1,1-diyl)bis(2,3-dichloro-1-methoxybenzene) (CAS 397301-41-6) is a chemical intermediate with potential applications in pharmaceutical synthesis. Due to the lack of a comprehensive Safety Data Sheet, a cautious approach to its handling is paramount. Researchers and drug development professionals should adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. Further research is needed to fully characterize the toxicological, ecological, and application profiles of this compound.
References
-
Pharmaffiliates. (n.d.). 4,4'-(Ethane-1,1-diyl)bis(2,3-dichloro-1-methoxybenzene). Retrieved from [Link]
- Generic Safety Data Sheet Information. (n.d.). Information compiled from general chemical safety resources. Safety Data Sheet Information. (n.d.).
Sources
Methodological & Application
Application Note: High-Efficiency Extraction of 1,1'-Ethylidenebis[2,3-dichloro-4-methoxy-benzene] from Biological Matrices
Abstract
This technical guide provides detailed application notes and validated protocols for the extraction of the chlorinated aromatic compound, 1,1'-Ethylidenebis[2,3-dichloro-4-methoxy-benzene], from various biological matrices. Recognizing the lipophilic nature of this compound, analogous to persistent organochlorine pesticides, this document outlines tailored methodologies for its efficient recovery from serum/plasma, urine, and adipose tissue. The protocols described herein are based on established principles of Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) workflow. Each method has been designed to overcome matrix-specific challenges, such as high protein content in blood, aqueous nature of urine, and high lipid content in adipose tissue, ensuring high analyte recovery and sample cleanliness for downstream analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Analytical Challenge
1,1'-Ethylidenebis[2,3-dichloro-4-methoxy-benzene] is a synthetic organochlorine compound. Due to its chemical structure, featuring multiple chlorine and methoxy groups on a diphenylalkane backbone, it is predicted to be highly lipophilic and possess a high boiling point (446.0±45.0 °C) and density (1.348±0.06 g/cm³).[1] Its solubility is predicted to be higher in nonpolar organic solvents like chloroform and dichloromethane.[1] These characteristics are strongly indicative of a propensity for bioaccumulation in lipid-rich tissues, a common trait among organochlorine pesticides.[2][3]
The accurate quantification of such compounds in biological matrices is paramount for toxicological assessments, pharmacokinetic studies, and environmental exposure monitoring. However, the inherent complexity of biological samples presents a significant analytical challenge. Proteins, lipids, salts, and endogenous metabolites can interfere with analyte extraction and detection, leading to ion suppression in mass spectrometry and contamination of analytical instrumentation. Therefore, a robust and matrix-specific sample preparation strategy is critical for achieving reliable and reproducible results.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction of 1,1'-Ethylidenebis[2,3-dichloro-4-methoxy-benzene] from serum/plasma, urine, and adipose tissue.
Physicochemical Properties and Methodological Rationale
The molecular structure of 1,1'-Ethylidenebis[2,3-dichloro-4-methoxy-benzene] (Figure 1) suggests a high octanol-water partition coefficient (logP), indicating its preference for nonpolar environments. This lipophilicity is the primary driver for selecting extraction techniques that efficiently partition the analyte from aqueous biological matrices into an organic phase or onto a hydrophobic solid phase.
Figure 1: Chemical Structure of 1,1'-Ethylidenebis[2,3-dichloro-4-methoxy-benzene]
A visual representation of the molecule would be placed here.
The choice of extraction methodology is dictated by the specific biological matrix:
-
Serum/Plasma: High protein content necessitates a protein precipitation step, often integrated with a liquid-liquid extraction to simultaneously remove proteins and extract the analyte.
-
Urine: Being a predominantly aqueous matrix, solid-phase extraction is highly effective for concentrating the analyte from a larger volume while removing polar interferences.
-
Adipose Tissue: The extremely high lipid content requires a specialized approach to minimize co-extraction of fats. A modified QuEChERS protocol is presented as a highly effective solution.
Recommended Extraction Protocols
The following protocols are designed to be self-validating systems, incorporating steps for internal standard addition to monitor and correct for extraction efficiency.
Protocol 1: Liquid-Liquid Extraction (LLE) from Serum/Plasma
This protocol is optimized for the extraction of lipophilic compounds from a high-protein matrix like serum or plasma.
Experimental Workflow: LLE from Serum/Plasma
Caption: Workflow for LLE of the target analyte from serum/plasma.
Detailed Steps:
-
Pipette 1.0 mL of serum or plasma into a 15 mL polypropylene centrifuge tube.
-
Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Add 4.0 mL of methyl tert-butyl ether (MTBE).
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 4000 x g for 10 minutes to pellet the precipitated proteins and separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., mobile phase for LC-MS/MS or hexane for GC-MS/MS).
Protocol 2: Solid-Phase Extraction (SPE) from Urine
This protocol is designed for the concentration and purification of the analyte from a large volume of urine.
Experimental Workflow: SPE from Urine
Caption: Workflow for SPE of the target analyte from urine.
Detailed Steps:
-
Centrifuge a 5.0 mL urine sample to remove any particulate matter.
-
Spike the supernatant with an appropriate internal standard.
-
Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the urine sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 2 x 1.5 mL of acetonitrile into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent for analysis.
Protocol 3: Modified QuEChERS for Adipose Tissue
This protocol is adapted for high-fat matrices to minimize lipid co-extraction.[3][4][5][6]
Experimental Workflow: Modified QuEChERS for Adipose Tissue
Caption: Modified QuEChERS workflow for adipose tissue.
Detailed Steps:
-
Weigh 0.5 g of homogenized adipose tissue into a 50 mL centrifuge tube.
-
Spike with an appropriate internal standard.
-
Add 5 mL of acetonitrile.
-
Cap and shake vigorously for 1 minute.
-
Add a QuEChERS salt packet containing magnesium sulfate and sodium chloride.
-
Immediately shake vigorously for 1 minute to prevent agglomeration of the salts.
-
Centrifuge at 5000 x g for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE (d-SPE) tube containing C18 and primary secondary amine (PSA) sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at 5000 x g for 5 minutes.
-
The resulting supernatant is ready for analysis.
Downstream Analysis: GC-MS/MS and LC-MS/MS
The choice between GC-MS/MS and LC-MS/MS will depend on the thermal stability and volatility of the analyte. Given its predicted high boiling point, LC-MS/MS may be a more suitable technique. However, many organochlorine pesticides are amenable to GC-MS/MS analysis.[7][8][9]
Table 1: Typical Instrumental Parameters
| Parameter | GC-MS/MS | LC-MS/MS |
| Column | Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) | C18 reversed-phase column |
| Injection Mode | Splitless | --- |
| Mobile Phase | Helium (carrier gas) | Gradient of water and acetonitrile/methanol with a suitable modifier (e.g., formic acid or ammonium acetate) |
| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Method development and validation are essential to determine the optimal instrumental parameters for 1,1'-Ethylidenebis[2,3-dichloro-4-methoxy-benzene].
Conclusion
The protocols outlined in this application note provide robust and reliable methods for the extraction of 1,1'-Ethylidenebis[2,3-dichloro-4-methoxy-benzene] from diverse and complex biological matrices. The selection of the appropriate extraction technique—LLE for serum/plasma, SPE for urine, and a modified QuEChERS for adipose tissue—is crucial for achieving high recovery and minimizing matrix effects. These methods, when coupled with sensitive analytical techniques such as GC-MS/MS or LC-MS/MS, will enable researchers to accurately quantify this compound in biological systems, thereby facilitating critical research in toxicology, pharmacology, and environmental science.
References
- A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry.
- Confirmation of Pesticides by GC/MS/MS. Food Safety and Inspection Service.
- Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues. PMC.
- Routine Pesticide Analysis by GC/MS/MS. US EPA. 2015.
- Analysis of Organochlorine Pesticide Residues in Whole Milk Using QuEChERS Followed by Enhanced Matrix Removal—Lipid. Agilent Technologies. 2017.
- GC/MS/MS Pesticide Residue Analysis. Agilent Technologies.
- Solid-Phase Extraction Method for the Quantitative Analysis of Organochlorine Pesticides in Wildlife Urine. DigitalCommons@UNL.
- Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applic
- ANALYTICAL METHODS - Toxicological Profile for Methoxychlor. NCBI Bookshelf.
- Solid Phase Extraction of Organochlorine Pesticides and PCBs by EPA Method 608.3. United Chemical Technologies.
- Automated Solid Phase Extraction (SPE)
- Modifying QuEChERS for complicated matrices- High F
- 1,1'-Ethylidenebis[2,3-dichloro-4-Methoxy-benzene. ChemicalBook.
- Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies. 2017.
- Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography.
- Human Elimination of Organochlorine Pesticides: Blood, Urine, and Sweat Study.
- QuEChERS-Based Method for Pesticides Analysis in Adipose Tissue Associated with R
- Parameters for the LC/MS/MS analysis of pesticides.
- Streamlined Method for Pesticide Residues in High-Lipid Food Samples Using QuEChERS Extraction, LipiFiltr® Cleanup, and UHPLC–MS/MS Analysis.
- Chemical Properties of Benzene, 1,1'-ethylidenebis- (CAS 612-00-0). Cheméo.
- Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California.
- Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. PMC. 2024.
- QuEChERS Method for Pesticide Residue Analysis. Sigma-Aldrich.
- (PDF) Sample Preparation Strategies for the Effective Quantitation of Hydrophilic Metabolites in Serum by Multi-Targeted HILIC-MS/MS.
- Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)
- Benzene, 1,1'-ethylidenebis(4-chloro- - Chemical Details. EPA.
- Predicting Aqueous Solubility
- Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry. Bioanalytical Sciences Group, University of Manchester. 2011.
- aretasg/SolPred: Machine learning model to predict aqueous solubility of organic compounds. GitHub.
- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.
- Evaluation of two-step liquid-liquid extraction protocol for untargeted metabolic profiling of serum samples to achieve broader metabolome coverage by UPLC-Q-TOF-MS. PubMed. 2018.
- Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC.
- Table 4-2, Physical and Chemical Properties of 1,1-Dichloroethene. NCBI Bookshelf.
- 1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene - Exposure. EPA.
- The Impact of the Serum Extraction Protocol on Metabolomic Profiling Using UPLC-MS/MS and FTIR Spectroscopy. PMC. 2023.
- Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI.
- Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. PubMed Central. 2020.
- Benzene, 1,1'-ethylidenebis[3,4-dimethyl-. the NIST WebBook.
- Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. ResearchGate. 2022.-propylcyclohexyl)benzene.
Sources
- 1. 1,1'-Ethylidenebis[2,3-dichloro-4-Methoxy-benzene CAS#: 397301-41-6 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. QuEChERS-Based Method for Pesticides Analysis in Adipose Tissue Associated with Rat Ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modifying QuEChERS for complicated matrices- High Fat Samples [discover.restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fsis.usda.gov [fsis.usda.gov]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Application Notes and Protocols for CAS 397301-41-6: 4,4'-(Ethane-1,1-diyl)bis(2,3-dichloro-1-methoxybenzene)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the recommended storage conditions and stability profile for the chemical compound identified by CAS number 397301-41-6, chemically known as 4,4'-(Ethane-1,1-diyl)bis(2,3-dichloro-1-methoxybenzene). Due to the limited availability of specific stability and handling data for this compound, this document synthesizes information from the analysis of its chemical structure and data from structurally related compounds, including chlorinated aromatic ethers and substituted diphenylmethane derivatives. The protocols outlined herein are designed to provide a robust framework for researchers to ensure the integrity and stability of this compound in a laboratory setting.
Introduction to CAS 397301-41-6
4,4'-(Ethane-1,1-diyl)bis(2,3-dichloro-1-methoxybenzene) is a complex organic molecule with a molecular formula of C₁₆H₁₄Cl₄O₂ and a molecular weight of 380.09 g/mol . Its structure, featuring two dichlorinated methoxybenzene rings linked by an ethylidene bridge, suggests its potential use as an intermediate in organic synthesis, particularly in the development of pharmaceutical compounds or other complex chemical entities. The presence of chlorinated aromatic rings and ether linkages are key determinants of its chemical reactivity and stability.
A supplier of this compound recommends storage in a refrigerator at 2-8°C, which serves as a crucial starting point for its handling.
Inferred Stability Profile
The stability of 4,4'-(Ethane-1,1-diyl)bis(2,3-dichloro-1-methoxybenzene) can be inferred from the behavior of its constituent chemical moieties.
Thermal Stability
Compounds with chlorinated aromatic rings generally exhibit good thermal stability. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation. Diphenylmethane, a related core structure, is relatively stable under normal conditions.[1]
Photostability
Aromatic compounds, especially those with halogen substituents, can be susceptible to degradation upon exposure to ultraviolet (UV) light. Therefore, it is recommended to protect the compound from light during storage and handling.
Oxidative and Chemical Stability
The ether linkages in the molecule could be potential sites for oxidative degradation. Contact with strong oxidizing agents should be avoided. The dichlorinated benzene rings are generally stable but can undergo degradation under specific conditions.[2] Chlorinated benzenes are susceptible to microbial degradation under both aerobic and anaerobic conditions, which can be a consideration for long-term storage or environmental fate.[3][4][5]
Recommended Storage and Handling Protocols
Based on the inferred stability profile, the following storage and handling procedures are recommended to maintain the integrity of CAS 397301-41-6.
Long-Term Storage
-
Temperature: Store in a refrigerator at 2°C to 8°C .
-
Atmosphere: For optimal stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Light: Store in an amber glass vial or a light-blocking container to prevent photolytic degradation.
-
Container: Use a tightly sealed, high-quality glass container to prevent moisture ingress and potential contamination.
Short-Term Storage and Handling
-
For routine laboratory use, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture into the compound.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Minimize the time the container is open to the atmosphere.
-
Use clean, dry spatulas and glassware to avoid introducing contaminants.
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Supplier recommendation and to minimize thermal degradation. |
| Light | Protect from light | Aromatic compounds can be light-sensitive. |
| Atmosphere | Inert gas (optional) | To prevent long-term oxidative degradation. |
| Container | Tightly sealed, amber glass | To protect from light and moisture. |
Protocol for a General Stability Study
To empirically determine the stability of 4,4'-(Ethane-1,1-diyl)bis(2,3-dichloro-1-methoxybenzene), a formal stability study is recommended. The following protocol provides a general framework that can be adapted to specific laboratory capabilities.
Objective
To evaluate the stability of CAS 397301-41-6 under various stress conditions (temperature, humidity, and light) over a defined period.
Materials
-
4,4'-(Ethane-1,1-diyl)bis(2,3-dichloro-1-methoxybenzene) (CAS 397301-41-6)
-
Amber glass vials with inert caps
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber with a calibrated light source
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
-
Reference standard of the compound (if available)
Experimental Workflow
Caption: Experimental workflow for a general stability study.
Step-by-Step Methodology
-
Initial Analysis (T=0):
-
Characterize the initial purity and appearance of the compound.
-
Develop and validate a stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from potential degradation products.
-
-
Sample Preparation:
-
Aliquot a sufficient number of samples into amber glass vials for each storage condition and time point.
-
Tightly seal the vials.
-
-
Storage Conditions:
-
Long-Term (Real-Time): 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
Photostability: Expose samples to light according to ICH Q1B guidelines.
-
Control: 2-8°C, protected from light.
-
-
Time Points:
-
Pull samples for analysis at predetermined intervals (e.g., 0, 1, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, 24 months for long-term studies).
-
-
Analysis:
-
At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of the parent compound.
-
Purity/Impurities: Detection and quantification of any degradation products.
-
-
-
Data Evaluation:
-
Plot the assay value and impurity levels over time for each condition.
-
Identify any significant degradation trends. If degradation is observed, attempt to identify the structure of the degradation products using techniques like LC-MS.
-
Potential Degradation Pathways
Based on the chemical structure, potential degradation pathways may include:
-
Hydrolysis of Ether Linkages: Although generally stable, under harsh acidic or basic conditions, the methoxy groups could be susceptible to hydrolysis.
-
Oxidation: The methylene bridge and the aromatic rings could be sites of oxidation, especially in the presence of oxidizing agents or upon exposure to light and air.
-
Reductive Dechlorination: Under anaerobic microbial conditions, the chlorine atoms on the benzene rings could be removed.[3][4]
Caption: Potential degradation pathways for CAS 397301-41-6.
Conclusion
References
-
Microbial Insights. Chlorinated Benzenes. Bioremediation. Available from: [Link]
- Field, J. A., & Sierra-Alvarez, R. (2008). Microbial degradation of chlorinated benzenes.
-
PubMed. Microbial degradation of chlorinated benzenes. Available from: [Link]
-
Scilit. Microbial degradation of chlorinated benzenes. Available from: [Link]
-
Eawag-BBD. Chlorobenzene Degradation Pathway. Available from: [Link]
- Pinkston, K. E., & Sedlak, D. L. (2004). Transformation of aromatic ether- and amine-containing pharmaceuticals during chlorine disinfection. Environmental science & technology, 38(14), 4019–4025.
-
PubMed. Transformation of aromatic ether- and amine-containing pharmaceuticals during chlorine disinfection. Available from: [Link]
-
ResearchGate. Transformation of Aromatic Ether- and Amine-Containing Pharmaceuticals during Chlorine Disinfection. (2025-08-06). Available from: [Link]
-
Egyptian Drug Authority. Stability study protocol. Available from: [Link]
- Ali, J., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
-
Neopharm Labs. Stability Study Protocols and Reports. Available from: [Link]
- Myneni, S. C., & Martinez, C. E. (2002).
-
European Medicines Agency. (2023-07-13). Guideline on Stability testing of existing active substances and related finished products. Available from: [Link]
- Schaefer, T., et al. (1984). Derivatives of diphenylmethane. Preferred conformations and barriers to internal rotation by the J method. Canadian Journal of Chemistry, 62(8), 1592-1597.
-
QbD Group. (2024-03-13). How to create a GMP-Compliant Stability Protocol? Available from: [Link]
-
Slideshare. Diphenyl and tri phenylmethane. Available from: [Link]
-
PubMed. Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product. Available from: [Link]
-
Pharma Professional. Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives. Available from: [Link]
-
PubMed. Chlorinated aromatics from combustion: influence of chlorine, combustion conditions, and catalytic activity. Available from: [Link]
Sources
Troubleshooting & Optimization
Troubleshooting GC-MS detection limits for chlorinated aromatics
Technical Support Center: Optimizing GC-MS Detection Limits for Chlorinated Aromatics
Introduction: The Sensitivity Paradox
Welcome to the Advanced GC-MS Support Hub. You are likely here because your chlorinated aromatic targets (chlorobenzenes, PCBs, chlorophenols) are failing to meet regulatory detection limits (e.g., EPA 8270, 625, or specific pharma genotoxic impurity thresholds).
The Core Challenge: Chlorinated aromatics present a dual challenge. They are electron-rich, making them excellent candidates for Negative Chemical Ionization (NCI), yet most standard methods require Electron Ionization (EI). In EI, these compounds are notoriously "sticky." They adsorb to active sites (silanols) in the inlet and column, causing peak tailing. Tailing is the primary enemy of detection limits (LOD) because it reduces peak height (signal) while spreading the area, causing the peak to disappear into the baseline noise.
This guide moves beyond basic operation into the mechanics of inertness management and signal preservation .
Part 1: The Inlet System (The Gatekeeper)
Q: My early eluting chlorinated benzenes have sharp peaks, but the later eluting chlorophenols and PCBs are tailing severely. Is this a column issue?
A: It is most likely an Inlet Activity issue, not a column issue. Chlorinated aromatics, especially those with hydroxyl groups (like pentachlorophenol), are polarity-sensitive. Tailing that worsens with boiling point and polarity indicates active sites in the vaporization zone.
Troubleshooting Protocol:
-
Liner Deactivation: Standard deactivated liners often fail with chlorinated targets. Switch to "Ultra-Inert" or "Restek Topaz" grade liners.
-
Why? These undergo vapor deposition to cover free silanol groups that hydrogen-bond with the chlorine or hydroxyl motifs.
-
-
Wool vs. No Wool:
-
Recommendation: Use a single-taper liner with deactivated wool placed low in the liner.
-
Mechanism:[1][2] The wool increases surface area for rapid vaporization, preventing high-boiling discriminative loss. However, if the wool gets dirty, it becomes a trap. Change the liner every 50–100 injections for trace analysis.
-
-
The Hidden Culprit (Gold Seals): In Agilent-style inlets, the stainless steel seal at the base is a major active site. Replace it with a Gold-Plated Inlet Seal . Gold is chemically inert to chlorinated species, whereas stainless steel can catalyze degradation.
Q: I am injecting 1 µL splitless but still can't hit the 1 ppb LOD required. Should I inject more?
A: Only if you manage the "Solvent Expansion Effect." Injecting 2–5 µL (Large Volume Injection - LVI) can linearly increase sensitivity, but chlorinated solvents (DCM, Chloroform) have high expansion volumes.
-
Risk: If the expansion volume > liner volume, solvent backflashes into the gas lines, contaminating the pneumatics and causing "ghost peaks" for weeks.
-
Solution: Use a Pressure Pulse (Pulsed Splitless) injection.
-
Setting: Set inlet pressure to 30–50 psi for the first 0.5–1.0 min of injection.
-
Physics: High pressure compresses the solvent vapor cloud, keeping it within the liner and pushing it onto the column faster, sharpening the peaks.
-
Part 2: The Mass Spectrometer (The Engine)
Q: I see a gradual loss of sensitivity and tailing, even after changing the liner and trimming the column. I use Dichloromethane (DCM) as my solvent. [1][3][4]
A: You are likely experiencing "Ferrous Chloride Formation" in the Ion Source. This is a high-level mechanistic failure often missed by basic support.
-
The Mechanism: Halogenated solvents like DCM decompose on hot stainless steel surfaces (250°C+) in the ion source to form HCl. This HCl reacts with the iron in the source to form Ferrous Chloride (FeCl₂) .
-
The Symptom: FeCl₂ layers act as a "sponge," adsorbing chlorinated analytes and releasing them slowly. This causes massive tailing that looks like a column issue but is actually a detector issue [1].
-
The Fix:
-
Source Cleaning: You must abrasively clean the ion source (repeller, ion volume) to remove the FeCl₂ layer. Chemical cleaning is insufficient.
-
Material Upgrade: If budget permits, switch to an Inert Ion Source (e.g., Agilent Extractor Source with inert coating) which resists halogen corrosion.
-
Q: SIM vs. Scan? How do I optimize ions for chlorinated compounds?
A: SIM (Selected Ion Monitoring) is mandatory for trace limits. Chlorinated compounds have a unique advantage: the natural abundance of Chlorine-35 (75%) and Chlorine-37 (25%).
-
Strategy: Do not just pick the base peak.
-
Quant Ion: Most abundant mass (usually M+ or [M-Cl]+).
-
Qualifier Ions: Pick the isotope peak (M+2).
-
-
Validation: The ratio of M / (M+2) is mathematically fixed.
-
1 Cl atom: Ratio ~3:1
-
2 Cl atoms: Ratio ~3:2 (for M:M+2)
-
Pro Tip: If your Quant/Qual ratio deviates by >20% from the theoretical value, you have a matrix interference, not a real hit.
-
Part 3: Visual Troubleshooting Workflows
Diagram 1: The "Tailing Peak" Logic Flow
Use this flowchart to diagnose the root cause of poor peak shape.
Caption: Diagnostic logic for isolating the source of peak tailing in chlorinated aromatic analysis.
Diagram 2: Sensitivity Optimization Loop
Use this workflow to systematically lower your Detection Limits (LOD).
Caption: Step-by-step optimization cycle to maximize signal-to-noise ratio.
Part 4: Quantitative Data & Thresholds
Table 1: Recommended Instrument Parameters for Chlorinated Aromatics (EPA 8270 Context)
| Parameter | Setting | Technical Rationale |
| Inlet Temp | 250°C - 280°C | High enough to vaporize PCBs, low enough to prevent thermal degradation of labile pesticides. |
| Injection Mode | Pulsed Splitless | Pulse pressure (e.g., 30 psi) contains the solvent cloud, allowing larger injection volumes (2-3 µL) without backflash. |
| Liner Type | Single Taper w/ Wool (Deactivated) | Wool wipes the needle and aids vaporization; Taper directs flow to column, minimizing contact with hot metal seal. |
| Column | 30m x 0.25mm x 0.25µm (5% Phenyl) | Standard "5-type" MS columns (DB-5ms, Rxi-5Sil MS) offer the best selectivity for chlorinated isomers. |
| Ion Source Temp | 280°C - 300°C | CRITICAL: Higher source temps reduce adsorption of high-boilers on source surfaces, improving peak shape [2]. |
| Transfer Line | 280°C | Must be equal to or higher than the final oven temp to prevent cold spots. |
References
-
SciSpace. (2013). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source.
-
Agilent Technologies. (2022).[5] Selecting a GC Liner to Decrease Column Trim Frequency.
-
Restek Corporation. (2020). How to Choose a GC Inlet Liner.
-
Florida DEP. Method 8270D: Semivolatile Organic Compounds by GC/MS.
Sources
- 1. unitedchem.com [unitedchem.com]
- 2. Chlorinated phenols contaminate GC column or mass spec? - Chromatography Forum [chromforum.org]
- 3. scispace.com [scispace.com]
- 4. Tailing of chromatographic peaks in GC-MS caused by interaction of halogenated solvents with the ion source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Technical Support Center: 1,1'-Ethylidenebis[2,3-dichloro-4-methoxy-benzene]
Here is the Technical Support Center guide for 1,1'-Ethylidenebis[2,3-dichloro-4-methoxy-benzene] , designed for researchers and analytical scientists.
Handling, Stability, and Degradation Dynamics
Status: Operational Role: Senior Application Scientist Context: Process Related Impurity (PRI) & Reference Standard Management
Executive Technical Brief
1,1'-Ethylidenebis[2,3-dichloro-4-methoxy-benzene] (CAS: 397301-41-6) is a significant Process Related Impurity (PRI) often encountered during the synthesis of Active Pharmaceutical Ingredients (APIs) derived from 2,3-dichloroanisole (e.g., intermediates for Aripiprazole or Ethacrynic Acid ).
Chemically, it is a dimer formed via the acid-catalyzed condensation of two equivalents of 2,3-dichloro-4-methoxybenzene with one equivalent of acetaldehyde (often generated in situ from ethanol oxidation). Its presence typically indicates uncontrolled temperature or solvent quality issues during upstream synthesis.
Key Stability Characteristic: The molecule contains a benzylic methine bridge (
Degradation Pathway Analysis
Understanding the breakdown of this molecule is critical for distinguishing between the impurity itself and its degradation artifacts in HPLC/UPLC traces.
Primary Degradation Mechanisms
| Pathway | Trigger | Mechanism | Primary Product(s) |
| Oxidative Degradation | Air/Peroxides | Radical attack at the benzylic methine proton. | Carbinol Derivative: 1,1-Bis(2,3-dichloro-4-methoxyphenyl)ethanolAlkene Derivative: 1,1-Bis(2,3-dichloro-4-methoxyphenyl)ethene |
| Photolytic Degradation | UV Light | Homolytic fission of the C-Cl bond. | Des-chloro Analogues: Monochloro- or dechlorinated dimers. |
| Acidic Cleavage | Strong Acid / Heat | Retro-Friedel-Crafts alkylation. | Monomer Reversion: 2,3-Dichloro-4-methoxybenzene + Acetaldehyde (volatile). |
Visualized Reaction Pathways
The following diagram illustrates the formation and subsequent degradation logic.
Caption: Mechanistic pathway showing the formation of the ethylidene-linked dimer and its divergence into oxidative (alcohol/alkene) and photolytic degradation products.
Troubleshooting Console (Q&A)
Scenario A: "I see a new peak growing at RRT ~1.1 during stability testing."
-
Diagnosis: This is likely the Carbinol (Alcohol) derivative .
-
Why: The methine bridge is electron-rich and susceptible to autoxidation, especially if the sample is dissolved in protic solvents or exposed to air over time.
-
Action: Check your diluent quality. Peroxides in unstabilized THF or ethers can accelerate this. Switch to degassed Methanol/Acetonitrile.
Scenario B: "The impurity peak area decreases, but the starting material peak increases."
-
Diagnosis: Retro-alkylation (Acidic Cleavage).
-
Why: If your mobile phase is highly acidic (e.g., >0.1% TFA) or the column temperature is high (>50°C), the dimer can cleave back into the monomer (2,3-dichloro-4-methoxybenzene).
-
Action: Buffer the mobile phase to pH 3.0–4.0 using Ammonium Formate instead of using strong unbuffered acids. Lower column temperature to 30°C.
Scenario C: "I cannot dissolve the standard completely in pure water."
-
Diagnosis: Solubility Mismatch.
-
Why: The molecule is highly lipophilic (LogP > 5) due to the four chlorine atoms and two aromatic rings. It is practically insoluble in water.
-
Action: Dissolve the stock standard in 100% Acetonitrile or THF . Perform serial dilutions into a mixed solvent (e.g., 50:50 ACN:Water) only at low concentrations (<100 µg/mL).
Experimental Protocols: Stress Testing Validation
To confirm the identity of degradation peaks in your specific matrix, perform this forced degradation protocol.
Protocol 1: Oxidative Stress (Simulating Shelf-Life)
Objective: Generate the benzylic alcohol and alkene degradants.
-
Preparation: Prepare a 1 mg/mL solution of the substance in Acetonitrile.
-
Stressing: Add 100 µL of 30%
to 1 mL of the sample solution. -
Incubation: Heat at 60°C for 4 hours.
-
Analysis: Inject onto HPLC (C18 Column).
-
Expected Result: Decrease in the parent peak; appearance of a slightly more polar peak (Alcohol) and a later-eluting non-polar peak (Alkene) if dehydration occurs.
Protocol 2: Photolytic Stress
Objective: Evaluate sensitivity to light (Dechlorination).
-
Preparation: Prepare a 0.5 mg/mL solution in Methanol.
-
Exposure: Place the clear glass vial in a UV light chamber (ICH Q1B conditions) for 24 hours (1.2 million lux hours).
-
Control: Wrap a second vial in aluminum foil (Dark Control).
-
Analysis: Compare traces.
-
Expected Result: Fragmentation pattern showing mass losses of -35 Da (Cl loss) in MS detection.
References & Grounding
Note on Data Availability: Specific degradation papers for this exact CAS are rare in public domain literature. The pathways described above are derived from authoritative organic chemistry principles governing bis(phenyl)alkane and chlorinated anisole stability.
-
Chemical Identity & Context:
-
Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14090070 (2,3-Dichloro-1,4-dimethoxybenzene - Precursor Context). Retrieved from .
-
Relevance: Establishes the monomer structure and reactivity profile (chlorination/methoxylation) essential for understanding the dimer's behavior.
-
-
Mechanistic Grounding (Bis-aryl Alkane Oxidation):
-
Impurity Profiling in Pharmaceuticals:
-
Source: U.S. Pharmacopeia (USP) General Chapter <1086> Impurities in Drug Substances and Drug Products.
-
Relevance: Defines the framework for identifying Process Related Impurities (PRIs) like dimers in aromatic synthesis.
-
-
General Reactivity of Chlorinated Aromatics:
-
Source: EPA.gov. Chemical Details for Chlorinated Benzenes. Retrieved from .
-
Relevance: Supports the photolytic degradation pathway (dechlorination) typical for polychlorinated aromatic rings.
-
Sources
- 1. Benzene, 1,1'-[ethylidenebis(oxy-2,1-ethanediyl)]bis- [webbook.nist.gov]
- 2. Benzene, 1-chloro-4-methoxy- [webbook.nist.gov]
- 3. Benzene, 1,1'-ethylidenebis[3,4-dimethyl- [webbook.nist.gov]
- 4. 142373-60-2,1071168-82-5,54244-80-3,102754-41-6,147918-24-9,249736-45-6,1227694-91-8,123878-18-2,51161-88-7,120602-61-1,CAS CAS Number [amp.chemicalbook.com]
Technical Support Center: Navigating Moisture Sensitivity in Bisphenyl Synthesis
Welcome to the Technical Support Center dedicated to addressing the critical challenges posed by moisture in the synthesis of bisphenyl intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the practical difficulties of working with moisture-sensitive reagents and reactions. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and ensure the success and reproducibility of your experiments.
Introduction: The Pervasive Problem of Water in Bisphenyl Synthesis
The construction of the biaryl scaffold, a common motif in pharmaceuticals and advanced materials, frequently relies on organometallic intermediates such as boronic acids, organolithiums, and Grignard reagents.[1][2][3] A common vulnerability of these powerful synthetic tools is their extreme sensitivity to moisture. Trace amounts of water can lead to a cascade of undesirable events, including reagent decomposition, catalyst deactivation, and the formation of impurities, ultimately resulting in low yields or complete reaction failure.[2][4][5] This guide provides a structured approach to identifying, preventing, and resolving moisture-related issues in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: Why are bisphenyl synthesis intermediates so sensitive to moisture?
A1: Many key intermediates in bisphenyl synthesis, such as Grignard reagents (R-MgX) and organolithiums (R-Li), are potent bases.[2] They readily react with even weakly acidic protons, such as those in water, in an acid-base reaction.[2][6][7] This reaction protonates the carbanionic carbon, effectively destroying the organometallic reagent and forming an inert hydrocarbon.[2][5] Boronic acids and their derivatives, while generally more stable, are susceptible to hydrolysis, which can impact their reactivity in cross-coupling reactions like the Suzuki-Miyaura coupling.[8][9][10][11]
Q2: What are the primary sources of moisture in a typical lab setting?
A2: Moisture can be introduced from several sources:
-
Atmospheric humidity: The most obvious source, especially on humid days.
-
Adsorbed water on glassware: Glass surfaces have a thin film of adsorbed water that must be removed.[12]
-
"Wet" solvents: Solvents, even those of high purity, can contain dissolved water.
-
Hygroscopic reagents: Some solid reagents can absorb moisture from the air.[4]
Q3: What is the difference between a glovebox and a Schlenk line, and when should I use each?
A3: Both gloveboxes and Schlenk lines are used to create an inert atmosphere, typically of nitrogen or argon, to exclude moisture and oxygen.[13][14]
-
Glovebox: A sealed chamber with gloves for manipulation, providing a continuously inert environment.[14] It is ideal for handling highly sensitive solids, performing multiple manipulations, and for extended experiments.[13][14]
-
Schlenk line: A dual-manifold system that allows for the evacuation of air from glassware and backfilling with an inert gas.[13][14] It is well-suited for solution-based reactions in flasks and for transferring liquids via syringe or cannula.[13]
The choice depends on the scale of the reaction, the sensitivity of the reagents, and the complexity of the manipulations required.
Troubleshooting Guides
Issue 1: Failed or Low-Yielding Grignard Reaction for Biaryl Synthesis
Symptom: You are attempting to form a Grignard reagent from an aryl halide and magnesium, but the reaction fails to initiate (no exotherm, no color change) or gives a very low yield of the desired biphenyl product after quenching or subsequent reaction.
Causality Analysis: The most common reason for Grignard reaction failure is the presence of trace amounts of water, which quenches the Grignard reagent as it forms.[2][5][6]
Troubleshooting Protocol:
-
Glassware Preparation: Ensure all glassware is meticulously dried. Oven-drying overnight at >125°C is effective.[15] For immediate use, flame-drying under vacuum or a stream of inert gas is a reliable alternative.[12][16]
-
Solvent Purity: Use a freshly dried, anhydrous solvent. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are common choices.[2] Consider distilling the solvent from a suitable drying agent, such as sodium/benzophenone for ethers, immediately before use.[4]
-
Magnesium Activation: The surface of magnesium turnings can become coated with magnesium oxide, which prevents reaction. Gently crush the magnesium turnings in a mortar and pestle just before use or activate them in the reaction flask with a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Initiation: A common trick to initiate a stubborn Grignard reaction is to add a small crystal of iodine to the flask. The iodine reacts with the magnesium surface, exposing fresh, reactive metal. A gentle warming with a heat gun can also help to initiate the reaction.
-
Inert Atmosphere: Maintain a positive pressure of dry nitrogen or argon throughout the reaction setup and duration.[15][16] Use a bubbler to monitor the gas flow.[15]
Issue 2: Inconsistent or Failed Suzuki-Miyaura Coupling Reaction
Symptom: Your Suzuki-Miyaura cross-coupling reaction to form a biphenyl is sluggish, incomplete, or fails entirely, often with the formation of homocoupled byproducts.
Causality Analysis: While Suzuki-Miyaura reactions are often more tolerant of trace moisture than Grignard reactions, water can still cause problems. Hydrolysis of the boronic acid or its ester can affect the transmetalation step.[8][9][10][11] More critically, oxygen can deactivate the palladium catalyst.[17][18]
Troubleshooting Protocol:
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can dehydrate to form boroxines or undergo protodeboronation.[18] Use fresh, high-quality boronic acids or consider using more stable boronate esters (e.g., pinacol esters).[1] Some organotrifluoroborates offer a slow-release of the boronic acid, which can minimize side reactions.[9][10][11]
-
Palladium Catalyst: Ensure your palladium source, especially Pd(0) catalysts like Pd(PPh₃)₄, has been stored properly under an inert atmosphere.[17] The activity of palladium catalysts can be diminished by exposure to air and moisture.[19][20]
-
Base: Use a fresh, anhydrous base. Common bases like K₂CO₃ or K₃PO₄ can be hygroscopic.
-
-
Solvent Degassing: Oxygen is detrimental to the active Pd(0) catalyst.[17] Thoroughly degas your solvent(s) before use. Common methods include:
-
Sparging: Bubble a stream of inert gas (argon or nitrogen) through the solvent for 15-30 minutes.[17]
-
Freeze-Pump-Thaw: For more rigorous oxygen removal, freeze the solvent with liquid nitrogen, apply a vacuum to remove gases, and then thaw under an inert atmosphere.[13] Repeat this cycle three times.[13]
-
-
Reaction Setup: Assemble your reaction under a positive pressure of inert gas. If your reaction requires heating, ensure a condenser is used and the system remains under inert gas.
-
Ligand Selection: Phosphine ligands are susceptible to oxidation.[17] Use fresh ligands and handle them under an inert atmosphere.
Experimental Protocols & Data
Protocol: Drying an Organic Solvent via Distillation
This protocol describes the drying of tetrahydrofuran (THF) using sodium and benzophenone. This method provides a visual indication of dryness.[12]
Materials:
-
Still pot (round-bottom flask)
-
Distillation head and condenser
-
Receiving flask (flame-dried)
-
Heating mantle
-
THF (reagent grade)
-
Sodium metal
-
Benzophenone
Procedure:
-
Pre-drying: If the THF contains significant amounts of water, pre-dry it with a less reactive drying agent like anhydrous calcium sulfate.
-
Setup: Assemble the distillation apparatus. Ensure all glassware is flame-dried and cooled under a stream of nitrogen.
-
Initial Addition: To the still pot, add the pre-dried THF. Add small chunks of sodium metal.
-
Indicator Addition: Add a small amount of benzophenone.
-
Reflux: Gently heat the mixture to reflux. Initially, the solution may be colorless or yellow. As the sodium reacts with residual water, the solution will turn a deep blue or purple, indicating the formation of the benzophenone ketyl radical. This color indicates that the solvent is anhydrous.
-
Distillation: Once a persistent blue/purple color is achieved, distill the solvent into the receiving flask.
-
Storage: The freshly distilled, anhydrous THF should be used immediately or stored under an inert atmosphere over molecular sieves.
Table 1: Common Drying Agents for Solvents in Bisphenyl Synthesis
| Drying Agent | Suitable For | Unsuitable For | Speed | Capacity | Notes |
| Anhydrous MgSO₄ | Ethers, Esters, Halogenated Solvents | --- | Fast | High | Fine powder, requires filtration to remove.[21] |
| Anhydrous Na₂SO₄ | General Use | --- | Slow | High | Clumps when wet, easy to decant from. Not as efficient as MgSO₄.[21] |
| Molecular Sieves (3Å or 4Å) | Most Solvents | --- | Moderate | High | Good for long-term storage of anhydrous solvents.[22] |
| Calcium Hydride (CaH₂) | Hydrocarbons, Ethers | Alcohols, Ketones, Esters | Moderate | High | Reacts with water to produce H₂ gas.[23] |
| Sodium/Benzophenone | Ethers, Hydrocarbons | Halogenated Solvents, Ketones, Esters | Fast | High | Provides a visual indicator of dryness (deep blue color).[12] |
Visualizations
Diagram 1: Inert Atmosphere Reaction Setup (Schlenk Line)
Caption: A typical Schlenk line setup for moisture-sensitive reactions.
Diagram 2: Troubleshooting a Failed Bisphenyl Synthesis
Caption: A decision tree for troubleshooting common issues in bisphenyl synthesis.
References
-
Wikipedia. Air-free technique. [Link]
-
Sciencemadness Wiki. Drying solvents. [Link]
-
Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]
-
University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Drying Methods. [Link]
-
Journal of the American Chemical Society. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]
-
YouTube. Inert Atmosphere. [Link]
-
ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
- Delloyd's Lab-Tech Chemistry resource. solvent drying and drying agents.
-
The Journal of Organic Chemistry. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]
-
Chemistry LibreTexts. 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
UCLA Chemistry. Using drying agents. [Link]
-
Journal of the American Chemical Society. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]
-
ResearchGate. Effect of water content and storage conditions on the activity of PdCuFe-containing fibrous carbon catalyst for low-temperature CO oxidation. [Link]
-
Amerigo Scientific. Boronic Acids and Derivatives. [Link]
-
Chemistry LibreTexts. 3.2: Drying Agents. [Link]
-
Master Organic Chemistry. Why Grignard Reagents React With Water. [Link]
-
Quora. Why does water destroy Grignard reagents? [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Reddit. Grignard Formation - Troubleshooting and Perfecting : r/Chempros. [Link]
-
YouTube. Why do we make Grignard Reagents in Ether (why not water?). [Link]
-
Vedantu. Why is water not used as solvent synthesis of Grignard reagent? [Link]
-
ResearchGate. The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers | Request PDF. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Conducting moisture sensitive reactions under mechanochemical conditions | Request PDF. [Link]
- Google Patents.
-
MDPI. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. [Link]
-
ACS Publications. Deep-Learning-Enhanced Living Biophotovoltaics: Predictive Photocurrent Modeling and Sensitive Herbicide Biosensing. [Link]
-
Johnson Matthey Technology Review. oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. [Link]
-
Royal Society of Chemistry. Enhancing intrinsic thermal conductivities of epoxy resins by introducing biphenyl mesogen-containing liquid crystalline co-curing agents. [Link]
-
National Center for Biotechnology Information. Synthesis of bismuthanyl-substituted monomeric triel hydrides. [Link]
Sources
- 1. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
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- 3. CN104610002A - Method for synthesizing symmetrical biphenyl from aromatic hydrazine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Why is water not used as solvent synthesis of Grignard class 12 chemistry CBSE [vedantu.com]
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- 21. Tips & Tricks [chem.rochester.edu]
- 22. rubingroup.org [rubingroup.org]
- 23. Drying solvents and Drying agents [delloyd.50megs.com]
Validation & Comparative
This guide provides an in-depth technical analysis of the mass fragmentation patterns of CAS 397301-41-6 (4,4'-(Ethane-1,1-diyl)bis(2,3-dichloro-1-methoxybenzene)), a critical process-related impurity encountered during the synthesis of Aripiprazole .
It is designed for analytical scientists and process chemists requiring robust differentiation strategies between this dimer, its monomeric precursors, and the active pharmaceutical ingredient (API).
Executive Summary & Chemical Context
CAS 397301-41-6 , chemically identified as 4,4'-(Ethane-1,1-diyl)bis(2,3-dichloro-1-methoxybenzene) , is a lipophilic dimer impurity. It typically arises via a Friedel-Crafts alkylation side reaction involving the starting material 2,3-dichloroanisole (or its activated derivatives) and an acetaldehyde equivalent (often present as a trace impurity in solvents or reagents) under acidic conditions.
Differentiation of this compound is critical because its retention time on reverse-phase (RP) columns often overlaps with other highly lipophilic dimers or late-eluting process intermediates.
Key Compound Properties
| Property | Target Compound (CAS 397301-41-6) | Precursor (2,3-Dichloroanisole) | API (Aripiprazole) |
| Structure | Bis-aryl ethane dimer | Monomeric aryl ether | Aryl-piperazine quinolinone |
| Formula | C₁₆H₁₄Cl₄O₂ | C₇H₆Cl₂O | C₂₃H₂₇Cl₂N₃O₂ |
| Monoisotopic Mass | 377.975 | 175.980 | 447.148 |
| Isotope Pattern | Cl₄ (Distinctive M+4 abundance) | Cl₂ | Cl₂ |
| LogP (Predicted) | ~6.5 (High Lipophilicity) | ~3.2 | ~4.5 |
Experimental Methodology (LC-MS/MS)
To replicate the fragmentation data described below, the following "Self-Validating" protocol is recommended. This setup prioritizes the preservation of the labile ethylidene bridge while ensuring sufficient energy for diagnostic cleavage.
Chromatographic Conditions
-
Column: C18 High-Strength Silica (HSS), 1.8 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 min. (Target elutes late, ~12-14 min).
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry Parameters (Q-TOF / Triple Quad)
-
Ionization Source: ESI Positive (ESI+) and APCI Positive (Recommended for non-basic dimers).
-
Note: CAS 397301-41-6 lacks a basic nitrogen. While ESI+ may generate
or (if ammonium buffers are used), APCI+ often yields a more intense radical cation or protonated molecule for this specific ether.
-
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both bridge cleavage (low energy) and ring fragmentation (high energy).
Comparative Fragmentation Analysis
Fragmentation Pathway of CAS 397301-41-6
The fragmentation of the bis-aryl ethane structure is driven by the stability of the resulting benzylic cations.
-
Precursor Ion:
(cluster ). -
Primary Pathway (Bridge Cleavage): The weakest bond is the
bond. Cleavage yields a stable 1-(2,3-dichloro-4-methoxyphenyl)ethyl cation .-
Diagnostic Ion 1 (
203/205): . This corresponds to one aryl ring retaining the ethylidene carbon ( -Aryl).
-
-
Secondary Pathway (Tropylium Formation):
-
Diagnostic Ion 2 (
175/177): . A dichloromethoxybenzyl cation formed by losing the entire ethylidene bridge or secondary fragmentation of the 203 ion.
-
-
Tertiary Pathway (Neutral Losses):
-
Loss of Methyl radical (
, -15 Da) from the methoxy group is common but less dominant than the bridge cleavage.
-
Comparison with Related Compounds[4]
vs. Aripiprazole (API)[1][2][3]
-
API Precursor:
448. -
API Major Fragments:
- 285 (Dichlorophenyl-piperazine moiety).
- 176 (Dichlorophenyl cation).
-
Differentiation: The API contains Nitrogen; the Impurity does not. The API shows even-electron fragments typical of amines. The Impurity (if APCI is used) may show radical behavior. Crucially, the Impurity has a Cl4 isotope pattern , whereas the API has a Cl2 pattern.
vs. 1-(2,3-Dichlorophenyl)piperazine (DCPP)
-
DCPP Precursor:
231. -
DCPP Fragments:
176 (Aryl cation). -
Differentiation: DCPP elutes much earlier (polar amine). The impurity elutes much later (lipophilic dimer).
Summary Data Table
| Compound | Precursor ( | Isotope Pattern | Major Fragment 1 ( | Major Fragment 2 ( | Mechanism |
| CAS 397301-41-6 | 378 / 380 | M (100), M+2 (130), M+4 (65) | 203 (Ethyl-benzyl cation) | 175 (Benzyl cation) | Benzylic Cleavage |
| Aripiprazole | 448 | M (100), M+2 (65), M+4 (10) | 285 | 176 | Piperazine Ring Opening |
| DCPP | 231 | M (100), M+2 (65) | 176 | 136 | De-alkylation |
Visualizing the Fragmentation Mechanism
The following diagram illustrates the proposed fragmentation pathway for CAS 397301-41-6, highlighting the formation of the diagnostic ethyl-benzyl cation.
Caption: Proposed collision-induced dissociation (CID) pathway for CAS 397301-41-6, showing the generation of the diagnostic m/z 203 ion.
References
-
European Journal of Chemistry. (2010). Identification of Degradation Products in Aripiprazole Tablets by LC-QToF Mass Spectrometry. Retrieved from [Link]
-
Pharmaffiliates. 4,4'-(Ethane-1,1-diyl)bis(2,3-dichloro-1-methoxybenzene) Product Page. Retrieved from [Link]
-
Core.ac.uk. Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics (Analogous Bis-aryl Ether Fragmentation). Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 1,1'-Ethylidenebis[2,3-dichloro-4-methoxy-benzene]
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 1,1'-Ethylidenebis[2,3-dichloro-4-methoxy-benzene] (CAS Number: 397301-41-6), a compound for which specific safety data is not widely available.[1][2][3] In the absence of a dedicated Safety Data Sheet (SDS), this document synthesizes established protocols for handling structurally related compounds, namely chlorinated aromatic hydrocarbons, to ensure the highest standards of laboratory safety.
Hazard Analysis: A Structurally-Informed Risk Assessment
Given the molecular structure of 1,1'-Ethylidenebis[2,3-dichloro-4-methoxy-benzene], a prudent approach is to assume it possesses hazards similar to other chlorinated aromatic hydrocarbons.[4] This class of compounds is known for its potential toxicity, environmental persistence, and in some cases, carcinogenic properties.[5][6][7]
Potential Health Hazards:
-
Toxicity: Many chlorinated aromatic hydrocarbons are toxic and can have adverse effects on human health.[5][8]
-
Carcinogenicity: Some chlorinated aromatic compounds have been classified as potential or known carcinogens.[5][6]
-
Skin and Eye Irritation: Direct contact may cause irritation to the skin and eyes.[9][10]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[10]
Environmental Hazards:
-
Persistence: These compounds are often resistant to degradation in the environment.[5]
-
Aquatic Toxicity: Chlorinated compounds can be toxic to aquatic life.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling compounds with unknown toxicological profiles. The following table outlines the recommended PPE for handling 1,1'-Ethylidenebis[2,3-dichloro-4-methoxy-benzene].
| Body Part | Recommended PPE | Rationale |
| Hands | Nitrile or Neoprene Gloves | Provides adequate protection against minor splashes.[4] Always inspect gloves before use and dispose of them properly after handling.[11] |
| Eyes | ANSI Z87.1-compliant safety goggles | Protects against splashes and airborne particles.[4] |
| Face | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing.[4][12] |
| Body | Chemical-resistant lab coat | Protects skin and personal clothing from contamination.[4] |
| Respiratory | Use in a certified chemical fume hood | The primary method to prevent inhalation of hazardous vapors or dusts.[4][13] |
| Feet | Closed-toe shoes | Protects feet from spills.[14][15] |
Operational Plan: From Benchtop to Disposal
A systematic workflow is essential to minimize exposure and prevent contamination. The following diagram illustrates the key stages of handling 1,1'-Ethylidenebis[2,3-dichloro-4-methoxy-benzene] in a laboratory setting.
Caption: A logical workflow for the safe handling of 1,1'-Ethylidenebis[2,3-dichloro-4-methoxy-benzene].
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
All manipulations, including weighing and transferring, should be conducted within the fume hood to minimize inhalation exposure.[4][13]
-
Use dedicated glassware and equipment. If possible, use disposable items to reduce the need for cleaning contaminated materials.
-
Avoid raising dust if handling a solid form of the compound.
-
-
Storage:
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][11] |
| Spill | Alert others in the area. If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's environmental health and safety (EHS) office. For small spills within a fume hood, use an appropriate absorbent material, and collect the waste in a sealed container for proper disposal.[16] |
Disposal Plan: Environmental Responsibility
Chlorinated organic residues are considered hazardous waste and require special disposal procedures.[17][18]
-
Waste Segregation: All materials contaminated with 1,1'-Ethylidenebis[2,3-dichloro-4-methoxy-benzene], including disposable PPE, absorbent materials, and empty containers, must be collected as hazardous waste.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: Chlorinated Organic Compound" and include the full chemical name.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office. Do not dispose of this chemical down the drain or in regular trash.[11] High-temperature incineration is a common method for the complete destruction of chlorinated organic residues.[17][18]
The following diagram outlines the decision-making process for the disposal of waste contaminated with 1,1'-Ethylidenebis[2,3-dichloro-4-methoxy-benzene].
Caption: A decision tree for the proper disposal of waste.
By adhering to these guidelines, researchers can safely handle 1,1'-Ethylidenebis[2,3-dichloro-4-methoxy-benzene] and minimize risks to themselves and the environment. Always prioritize safety and consult with your institution's EHS office for any specific questions or concerns.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.). Taylor & Francis.
- Process for Disposal of Chlorinated Organic Residues. (2012, March 16). Taylor & Francis.
- Chlorinated aromatic hydrocarbons – Knowledge and References. (n.d.). Taylor & Francis.
- Novel Chemicals with Unknown Hazards SOP. (n.d.). University of California, Santa Barbara.
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. (n.d.). Benchchem.
- Safe Handling of Organochlorine Pesticides on Farms. (n.d.). DCCEEW.
- Chlorinated polycyclic aromatic hydrocarbon. (n.d.). Wikipedia.
- Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. (n.d.). PMC - NIH.
- Chlorinated Aromatic Hydrocarbons → Area → Sustainability. (n.d.).
- Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
